molecular formula C14H22N2O B2390776 (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 416869-87-9

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2390776
CAS No.: 416869-87-9
M. Wt: 234.343
InChI Key: YOFCVSFSSNPISO-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is a chemical compound of interest in medicinal chemistry research, particularly in the development of receptor-targeting ligands . Its structure incorporates a 1-methyl-piperidin-4-yl-amine moiety, a common pharmacophore found in compounds that interact with neurological receptors . Researchers utilize this amine derivative as a synthetic intermediate or precursor for more complex molecules. For instance, closely related structural analogs have been investigated as potential antagonists for the neurokinin-1 (NK1) receptor, which plays a role in the central nervous system's response to pain and stress . The compound's molecular framework also makes it a candidate for creating bivalent or multi-target-directed ligands, an emerging strategy in drug discovery that aims to develop single molecules capable of modulating multiple biological targets simultaneously . This chemical is intended for laboratory research purposes only by qualified professionals.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCVSFSSNPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxybenzaldehyde with 1-Methylpiperidin-4-amine

A widely employed method involves reductive amination, leveraging the condensation of 2-methoxybenzaldehyde with 1-methylpiperidin-4-amine followed by reduction.

Procedure :

  • Imine Formation : 2-Methoxybenzaldehyde (1.0 equiv) and 1-methylpiperidin-4-amine (1.0 equiv) are refluxed in ethanol (0.5 M) for 5 hours to form the Schiff base intermediate.
  • Reduction : Sodium triacetoxyborohydride (STAB, 1.5 equiv) is added to the cooled reaction mixture, stirred for 12 hours at room temperature.
  • Workup : The mixture is quenched with aqueous NaHCO₃, extracted with dichloromethane, dried over MgSO₄, and concentrated to yield the crude product.

Yield : 70–85% after purification via recrystallization (methanol).

Alkylation of 1-Methylpiperidin-4-amine with 2-Methoxybenzyl Halides

Direct alkylation offers a straightforward route, though it requires careful control to avoid over-alkylation.

Procedure :

  • Reaction : 1-Methylpiperidin-4-amine (1.0 equiv) is treated with 2-methoxybenzyl chloride (1.2 equiv) in acetonitrile (0.5 M) with K₂CO₃ (2.0 equiv) at 60°C for 8 hours.
  • Purification : The mixture is filtered, washed with water, and purified via column chromatography (CH₂Cl₂/MeOH 9:1).

Yield : 60–75%, with over-alkylation minimized by maintaining stoichiometric excess of the amine.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

  • Reductive Amination : Ethanol enhances imine formation kinetics, while THF improves reduction efficiency but lowers yield due to competing side reactions.
  • Alkylation : Polar aprotic solvents (e.g., DMF) accelerate reactivity but increase racemization risks; acetonitrile balances reactivity and selectivity.

Table 1: Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Alkylation
Yield (%) 70–85 60–75
Reaction Time (h) 12–18 8–12
Key Byproducts Unreduced Schiff base Di-alkylated amine
Purification Method Recrystallization Column Chromatography

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 equiv) in biphasic systems (H₂O/CH₂Cl₂) improves alkylation yields by 15%.
  • Boron Reagents : Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] in acetonitrile facilitates one-pot amidation, though applicability to amines requires pH adjustment.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, N-CH₂-Ar), 2.90–2.70 (m, 1H, piperidine-H), 2.30 (s, 3H, N-CH₃).
  • Mass Spectrometry : ESI-MS m/z 235.2 [M + H]⁺, consistent with the molecular formula C₁₄H₂₂N₂O.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
  • Melting Point : 212–214°C (methanol recrystallization).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes, with in-line IR monitoring ensuring real-time quality control.

Cost-Effective Workup

  • Resin-Based Purification : Amberlyst A-26(OH) and IRA743 resins selectively adsorb unreacted aldehydes and amines, reducing solvent use by 30%.
  • Crystallization Optimization : Methanol/water mixtures (4:1) enhance crystal yield and purity (>99.5%).

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine serves as a versatile reagent. It is used for:

  • Synthesis of Complex Molecules : The compound acts as an intermediate in the formation of more complex organic molecules, facilitating the development of new chemical entities.
  • Catalysis Studies : Its properties allow it to be investigated in catalysis, providing insights into reaction mechanisms and efficiency.

Biology

The compound has demonstrated significant biological activity, making it a subject of interest in various biological studies:

  • Enzyme Mechanisms : Research indicates that it plays a role in understanding enzyme interactions and mechanisms, particularly in neuropharmacology.
  • Receptor Interaction : It has been identified as a selective antagonist for the neurokinin-1 receptor, which is relevant for treating anxiety and depression.

Medicine

The therapeutic potential of this compound is notable:

  • Neurological Disorders : Preclinical studies suggest its efficacy against neurotropic viruses, positioning it as a candidate for antiviral drug development. For example, it has shown protective effects against Sindbis virus infections in mice.
  • Antimicrobial Activity : The compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli4.69 µg/mL
Pseudomonas aeruginosa11.29 µg/mL

This suggests its potential as a lead compound for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzyl Moiety : The methoxy group enhances lipophilicity, improving membrane permeability.
  • Piperidine Ring : Variations in this structure can significantly affect receptor affinity and selectivity, which are crucial for optimizing therapeutic effects.

Antiviral Activity

A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound exhibited improved potency compared to traditional antiviral agents, highlighting its potential in virology.

Antibacterial Efficacy

In vitro assays have revealed that derivatives of this compound exhibit potent activity against resistant bacterial strains. This has led researchers to explore its potential as a new class of antibiotics, particularly against strains that are difficult to treat with existing medications.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Substituted Benzyl-Piperidine Derivatives

Key analogs differ in substituent positions, heterocycles, or linkage types, influencing biological activity and physicochemical properties:

Compound Substituents Molecular Weight Key Features Biological Activity Reference
(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine 2-Methoxybenzyl, 1-methylpiperidine ~264.35 g/mol Secondary amine linkage; moderate lipophilicity Not explicitly reported (structural analog)
CP-99994 2-Methoxybenzyl, 2-phenylpiperidine 296.41 g/mol Chiral centers (2S,3S); Neuromedin-K receptor antagonist Antagonist activity (IC₅₀ ~10 nM)
Compounds 24–26 () Fluorobenzyloxy-piperidine + N-methylethylamine ~267.2 g/mol Ether linkage; fluorobenzyl substituents (ortho/meta/para-F) Protein arginine methyltransferase inhibitors
11b () 3,4-Dimethoxybenzylidene, 1-benzylpiperidine 339.41 g/mol Schiff base (imine linkage); increased aromatic substitution Not reported (structural analog)

Key Observations :

  • Substituent Position : Fluorine substitution on benzyl groups (as in Compounds 24–26) alters electronic properties and binding affinity. Para-fluorine (Compound 26) may enhance metabolic stability compared to ortho/meta .
  • Linkage Type : Amine linkages (target compound) vs. ether (Compounds 24–26) or imine (11b) affect reactivity and bioavailability. Schiff bases (e.g., 11b) are prone to hydrolysis, limiting in vivo stability .
  • Heterocycle Modifications : CP-99994’s 2-phenylpiperidine introduces steric bulk, enhancing receptor selectivity compared to the target compound’s 1-methylpiperidine .

Heterocycle and Side Chain Variations

Compound Structure Key Differences Physicochemical Impact
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Morpholine ring + ethyl spacer Increased polarity due to morpholine’s oxygen Higher aqueous solubility vs. piperidine analogs
N-(2-Methoxy-ethyl)-(1-methyl-piperidin-4-yl)-amine Methoxyethyl instead of benzyl Reduced aromatic interactions Lower molecular weight (~226.3 g/mol)

Implications :

  • Morpholine-containing analogs () may exhibit improved solubility but reduced CNS penetration due to higher polarity.
  • Methoxyethyl substitution () simplifies the structure but eliminates aromatic π-π interactions critical for target binding.

Biological Activity

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, also known by its chemical identifier 416869-87-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and antimicrobial properties.

Neuropharmacological Effects

  • Receptor Interaction : Studies have shown that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and pain perception. For instance, it has been noted for its potential as a selective NK1 receptor antagonist, which could be beneficial in treating conditions like anxiety and depression .
  • Efficacy in Animal Models : Preclinical studies involving animal models have demonstrated that the compound can confer protection against neurotropic viruses, suggesting its role as an antiviral agent. For example, it was shown to inhibit replication of alphaviruses in mice .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli4.69 µg/mL
Pseudomonas aeruginosa11.29 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features. SAR studies suggest that modifications to the benzyl group and piperidine ring significantly influence its biological activity:

  • Benzyl Moiety : The presence of the methoxy group on the benzyl ring enhances lipophilicity, facilitating better membrane penetration.
  • Piperidine Ring : Variations in the piperidine structure can alter receptor affinity and selectivity, which is crucial for optimizing therapeutic effects.

Case Studies

  • Antiviral Activity : A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound showed improved potency compared to traditional antiviral agents .
  • Antibacterial Efficacy : In vitro assays revealed that derivatives of this compound exhibited potent activity against resistant bacterial strains, leading researchers to explore its potential as a new class of antibiotics .

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